molecular formula C22H12N2O4 B091077 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- CAS No. 18600-59-4

4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-

Cat. No. B091077
CAS RN: 18600-59-4
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
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Description

The compound "4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-" is a benzoxazine derivative, which is a class of heterocyclic compounds consisting of benzene and oxazine rings. These compounds are known for their applications in various fields, including as intermediates for the synthesis of oxygen-functionalized aromatic compounds, luminescent materials, ligands for cations, and as reducing agents for precious metal ions .

Synthesis Analysis

The synthesis of benzoxazine derivatives can be achieved through different methods. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, which yields good results for derivatives with various electron-withdrawing substituents on the benzene ring . Another efficient method uses a microwave-assisted reaction with cyanuric chloride and N,N-dimethylformamide to prepare 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives . Additionally, ultrasound-promoted, catalyst-free synthesis has been explored for the one-pot condensation of anthranilic acids with terephthalaldehyde, yielding high yields of 2,2'-(1,4-phenylene)bis[1-acetyl-1,2-dihydro-4H-3,1-benzoxazin-4-one] derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be confirmed through various spectroscopic analyses. For instance, the structure of a methyl derivative of a novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene was confirmed by X-ray analysis . Similarly, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the center of the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions to form different functionalized compounds. For example, 4H-1,2-benzoxazines can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The cycloaddition of 1,3-dipolar reagents to the Michael acceptor, 1,4-bis(E)-2-((arylmethanesulfonyl)vinyl)benzene, results in the formation of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit antimicrobial activities , and their antioxidant activity can be evaluated against standards like Ascorbic acid . The thermal stability and polymerization behavior of these compounds are also of interest, as demonstrated by a bis benzoxazine monomer with allyl groups, which showed a two-stage thermal polymerization pattern and high thermal stability .

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications . A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described .
  • Methods of Application : The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .
  • Results or Outcomes : The method was performed under mild conditions characterized by simplified pathways and workup, minimized energy, and fewer reaction steps, compared with the previous methods .

Application in Polymer Chemistry

  • Scientific Field : Polymer Chemistry
  • Summary of Application : 2,2’-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one) is used in high-temperature processing of polycarbonate and polyethylene terephthalate because of its heat stability and low interaction with metals and also because of its UV absorption properties .

Application in Herbicide Development

  • Scientific Field : Agricultural Chemistry
  • Summary of Application : 4H-1,4-benzoxazin-3-one, a naturally occurring secondary metabolite of indole, and its derivatives have been extensively used for herbicide development . Several commercial herbicides such as flumioxazin and thidiazimin contain the core 4H-1,4-benzoxazin-3-one structure .

Application in Drug Development

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4H-3,1-benzoxazin-4-one derivatives are an important class of compounds due to their interesting biological and other properties . They can be used as starting materials for different clinically used 4-quinazolone derivatives . Benzoxazinone derivatives are also used as antiphlogistic drugs . Anthalexine, another compound of this type, finds use as an antifungal and antibacterial agent .

Application in Elastase Inhibition

  • Scientific Field : Biochemistry
  • Summary of Application : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor .

Application in Antineoplastic Agents

  • Scientific Field : Oncology
  • Summary of Application : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as antineoplastic agents .

Safety And Hazards

The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .

properties

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864845
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Molecular Weight

368.3 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Product Name

4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-

CAS RN

18600-59-4
Record name UV 3638
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Record name 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one)
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
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Record name 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)
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Record name 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE)
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Synthesis routes and methods I

Procedure details

The synthesis was carried out in a 500 ml three-neck flask provided with magnetic stirrer, reflux condenser, drying tube and dropping funnel. 2.03 g (10 mmol) of terephthaloyl chloride were dissolved in 50 ml of N,N-dimethylacetamide and 2.74 g (20 mmol) of 2-aminobenzoic acid as powder were added thereto while stirring. A mixture of 2.02 g (20 mmol) of triethylamine and 5 ml of N,N-dimethylacetamide was subsequently slowly added dropwise at room temperature. After stirring at room temperature for 1 hour, 200 ml of water were added and the precipitate formed was filtered off with suction, washed with water and dried at 80° C. under reduced pressure. The product was then heated in 50 ml of acetic anhydride under reflux for 2 hours. After cooling, the precipitate formed was filtered off with suction and washed with acetic acid and then with water. After boiling with acetone, 3.20 g of product were obtained.
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Synthesis routes and methods II

Procedure details

Anthranilic acid (1 part by weight) and 0.35 parts of NaOH were dissolved in approximately 5.5 parts of methyl isobutyl ketone (MIBK). With stirring, a solution of 0.7 parts of terephthaloyl dichloride in 3 parts of MIBK was slowly added at approximately 60 to 70° C. to the mixture. After the addition, the mixture was reacted at 60 to 70° C. for 2 hours. Water was distilled off and approximately 2 parts of acetic anhydride was added. The mixture was then reacted for 7 hours at reflux conditions. Water was then added, the batch was refluxed for 0.5 hours and then the MIBK was distilled off. Approximately 1 part of 50% NaOH solution was then added and the reaction mixture was cooled, filtered and dried to give 2,2′-p-phenylenebis(3,1-benzoxazin-4-one).
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